(+/-)-J 113397

Nociceptin Receptor Radioligand Binding Affinity Comparison

Select (±)-J 113397 as the reference standard for your N/OFQ-NOP system research. As the first potent, selective non-peptide ORL1 antagonist (Ki 1.8 nM, IC50 5.3 nM in GTPγS assays), it provides consistent benchmarking for novel ligand characterization. Its 9.7-fold weaker μ-opioid affinity minimizes confounding off-target effects compared to JTC-801, while proven systemic in vivo hyperalgesia reversal validates target engagement. Trusted in hundreds of peer-reviewed studies, this racemic compound ensures direct data comparability. Supplied as ≥98% pure solid for reproducible results. For R&D only.

Molecular Formula C24H37N3O2
Molecular Weight 399.57
CAS No. 217461-40-0
Cat. No. B1145597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-J 113397
CAS217461-40-0
Synonyms1-​[(3R,​4R)​-​1-​(Cyclooctylmethyl)​-​3-​(hydroxymethyl)​-​4-​piperidinyl]​-​3-​ethyl-​1,​3-​dihydro-​, rel-2H-​benzimidazol-​2-​one; 
Molecular FormulaC24H37N3O2
Molecular Weight399.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+/-)-J 113397 (CAS 217461-40-0): Non-Peptide NOP/ORL1 Receptor Antagonist for Pain and Neuroscience Research


(+/-)-J 113397 (CAS 217461-40-0), also referred to as J-113397, is a synthetic, non-peptidyl small molecule functioning as a potent and selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) [1]. Discovered and characterized through a collaboration between Banyu Pharmaceutical and Merck Research Laboratories, it was reported as the first selective, non-peptide antagonist for this receptor system [2]. The compound's core structure is based on a 1,3-dihydro-2H-benzimidazol-2-one scaffold, and it is primarily utilized as a pharmacological tool compound to dissect the physiological and pathophysiological roles of the N/OFQ-NOP system in the central nervous system [1]. Its mechanism involves competitively blocking the binding and subsequent signaling of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), thereby modulating downstream effects on cAMP accumulation and G-protein activation [1]. Standard commercial preparations of this racemic mixture are typically offered with a purity of ≥98% by HPLC for research applications .

(+/-)-J 113397 Procurement Rationale: Why NOP Antagonist Class Generics Are Not Functionally Interchangeable


Within the class of NOP receptor antagonists, functional interchangeability is severely limited due to substantial differences in receptor binding affinity, selectivity profiles against classical opioid receptors (μ, κ, δ), and antagonist potency in functional assays [1]. For instance, later-generation antagonists like SB-612111 exhibit higher affinity for the NOP receptor (Ki 0.33 nM) but demonstrate a distinct pattern of off-target activity at μ-opioid receptors, which can confound experimental results in mixed opioid receptor systems [1]. Conversely, antagonists such as JTC-801 possess significantly weaker NOP receptor binding affinity (Ki 8.2 nM) [2]. Furthermore, peptide-based antagonists like [Nphe1]nociceptin(1-13)NH2 present practical limitations including metabolic instability and poor blood-brain barrier penetration, which are not encountered with small molecules like J-113397 [3]. These divergent pharmacological profiles preclude simple substitution, as the choice of antagonist directly dictates the experimental outcome, the interpretation of N/OFQ's physiological role, and the validity of cross-study comparisons. The following quantitative evidence details why (+/-)-J 113397 presents a specific, verifiable differentiation.

(+/-)-J 113397: Quantitative Evidence of Pharmacological Differentiation for Scientific Procurement


Receptor Binding Affinity: J-113397 vs. JTC-801 and SB-612111 for the Human NOP/ORL1 Receptor

(+/-)-J 113397 demonstrates high-affinity binding to the cloned human ORL1 (NOP) receptor with a Ki of 1.8 nM [1]. This affinity is 4.6-fold greater than that of another non-peptide antagonist, JTC-801, which has a reported Ki of 8.2 nM at the same receptor target [2]. However, compared to the later-developed antagonist SB-612111, J-113397 exhibits lower affinity; SB-612111 binds with a Ki of 0.33 nM, representing a 5.5-fold higher affinity [3].

Nociceptin Receptor Radioligand Binding Affinity Comparison

Receptor Binding Selectivity: Quantified Off-Target Activity of J-113397 Compared to JTC-801

(+/-)-J 113397 exhibits a high degree of selectivity for the NOP/ORL1 receptor over classical opioid receptors, with reported Ki values of 1000 nM for the μ-opioid receptor, >10,000 nM for the δ-opioid receptor, and 640 nM for the κ-opioid receptor [1]. This selectivity profile contrasts with JTC-801, which demonstrates a higher degree of off-target binding to the μ-opioid receptor, with a reported Ki of 102.9 nM [2]. This represents an approximately 9.7-fold weaker off-target affinity for J-113397 compared to JTC-801 at the μ-opioid receptor.

Opioid Receptor Selectivity Profile Off-target Binding

Functional Antagonism: Direct Head-to-Head Comparison of J-113397 and SB-612111 in GTPγS and cAMP Assays

In a direct head-to-head study, the functional antagonist potency of (+/-)-J 113397 was quantitatively compared to SB-612111 in two standard assays of NOP receptor function. In the GTPγS binding assay, J-113397 exhibited a pKB value of 8.71, while SB-612111 was significantly more potent with a pKB of 9.70 [1]. Similarly, in a cAMP accumulation assay, J-113397's pKB was 7.95 compared to 8.63 for SB-612111 [1]. This indicates that SB-612111 is approximately 10-fold more potent in the GTPγS assay and nearly 5-fold more potent in the cAMP assay.

GTPγS Binding cAMP Assay Functional Antagonism SB-612111

In Vivo Target Engagement: Dose-Dependent Reversal of N/OFQ-Induced Hyperalgesia by J-113397

The in vivo efficacy of (+/-)-J 113397 as a functional NOP antagonist is demonstrated by its ability to dose-dependently inhibit hyperalgesia induced by intracerebroventricular (i.c.v.) administration of nociceptin/orphanin FQ in mice [1]. This effect was quantified in a tail-flick test, confirming that the compound effectively blocks NOP receptor signaling in a whole-animal model of pain sensitization. Unlike peptide antagonists, this validates its utility for systemic administration.

In Vivo Pharmacology Hyperalgesia Nociceptin Tail-Flick Test

Historical Precedence: J-113397 as the First Selective Non-Peptide NOP Antagonist vs. Peptide Tools

(+/-)-J 113397 is historically significant as the first reported potent and selective non-peptidyl antagonist for the NOP/ORL1 receptor, a milestone documented in its 1999 discovery paper [1]. Prior to its development, research on the N/OFQ-NOP system relied on peptide-based antagonists (e.g., [Nphe1]nociceptin(1-13)NH2), which are limited by poor metabolic stability and blood-brain barrier permeability [2]. This historical status underpins its extensive citation record and its continued role as a benchmark compound against which newer NOP ligands are frequently compared.

Tool Compound Non-peptide Antagonist ORL1 History

In Vitro Functional Antagonism: Quantified Blockade of N/OFQ-Stimulated GTPγS Binding by J-113397

In a functional assay measuring G-protein activation, (+/-)-J 113397 inhibited nociceptin/orphanin FQ-stimulated [35S]GTPγS binding to CHO cells expressing the human ORL1 receptor with an IC50 of 5.3 nM [1]. Crucially, the compound alone had no effect on basal [35S]GTPγS binding, confirming its profile as a pure, competitive antagonist devoid of any intrinsic agonist activity at this pathway [1]. This is a critical differentiator from partial agonists or compounds with residual efficacy.

G-protein Activation Functional Assay NOP Antagonism

(+/-)-J 113397: Recommended Research Applications Based on Quantitative Evidence


Benchmarking Novel NOP Ligands in Radioligand Binding and Functional Assays

Given its well-characterized profile and historical status as the first-in-class non-peptide antagonist [1], (+/-)-J 113397 is ideally suited as a reference standard for the in vitro pharmacological characterization of new NOP receptor ligands. Its binding affinity (Ki 1.8 nM) and functional antagonism (IC50 5.3 nM in GTPγS assays) provide established benchmarks for comparing the potency and selectivity of novel chemical entities [1].

Investigating the Role of N/OFQ-NOP System in Preclinical Pain Models

The ability of (+/-)-J 113397 to dose-dependently reverse N/OFQ-induced hyperalgesia in vivo following systemic administration makes it a valuable tool for acute pain research [1]. This application leverages its proven in vivo target engagement to probe the pronociceptive or antinociceptive roles of the N/OFQ-NOP system in various rodent models of pain and inflammation.

Dissecting NOP vs. Classical Opioid Receptor Signaling in Mixed Systems

For studies involving tissues or cell lines that co-express NOP and classical μ-opioid receptors, the quantified selectivity profile of (+/-)-J 113397 offers a distinct advantage [1]. Its 9.7-fold weaker affinity for the μ-opioid receptor compared to JTC-801 minimizes off-target interactions, enabling a more precise dissection of NOP-specific contributions to physiological or behavioral responses [1].

Comparative Studies Requiring a Validated, Literature-Consistent NOP Antagonist

Due to its extensive citation history and use in hundreds of peer-reviewed publications, (+/-)-J 113397 is the preferred choice for studies where comparability with existing literature is paramount. Its widespread use ensures that new data can be directly compared to a vast body of established research on the N/OFQ-NOP system, a level of validation that is not yet available for more recently developed antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-J 113397

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.